molecular formula C25H34O16 B13743969 [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate

Cat. No.: B13743969
M. Wt: 590.5 g/mol
InChI Key: DRKWPBYFZNQCFW-MYOPPFPMSA-N
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Description

2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose: is a derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) bond. This compound is characterized by the presence of six acetyl groups and an anhydro bridge, which significantly alters its chemical properties compared to its parent molecule, cellobiose .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose typically involves the acetylation of cellobiose. The process begins with the protection of hydroxyl groups followed by the formation of the anhydro bridge. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and time .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose primarily involves its interaction with enzymes that recognize acetylated sugars. The acetyl groups and the anhydro bridge alter the compound’s binding affinity and specificity, affecting its enzymatic hydrolysis and subsequent metabolic pathways .

Comparison with Similar Compounds

    Cellobiose: The parent disaccharide without acetyl groups and an anhydro bridge.

    2,3,2’,3’,4’,6’-Hexa-O-acetyl-cellobiose: Similar acetylation but without the anhydro bridge.

    1,6-Anhydro-b-D-cellobiose: Contains the anhydro bridge but lacks acetyl groups.

Uniqueness: 2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose is unique due to the combination of acetylation and the anhydro bridge, which significantly alters its chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific scientific and industrial applications .

Properties

Molecular Formula

C25H34O16

Molecular Weight

590.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C25H34O16/c1-10(26)33-9-18-20(35-12(3)28)23(37-14(5)30)24(38-15(6)31)25(40-18)41-21-17-8-32-7-16(39-17)19(34-11(2)27)22(21)36-13(4)29/h16-25H,7-9H2,1-6H3/t16-,17+,18+,19-,20+,21+,22-,23-,24+,25-/m0/s1

InChI Key

DRKWPBYFZNQCFW-MYOPPFPMSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]3COC[C@H](O3)[C@@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3COCC(O3)C(C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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